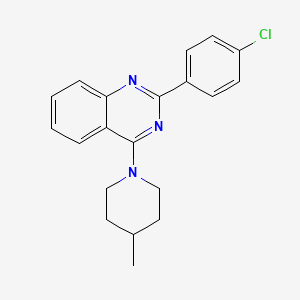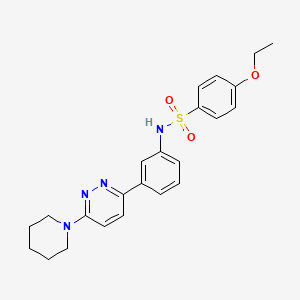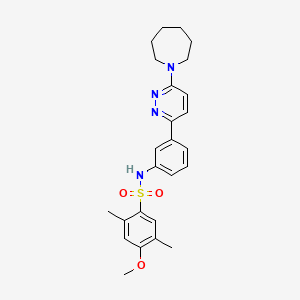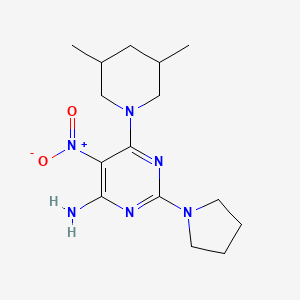
2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a 4-methylpiperidin-1-yl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Substitution Reactions: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Piperidine Substitution: The 4-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions using 4-methylpiperidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorobenzene derivatives for electrophilic substitution; 4-methylpiperidine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-Phenylquinazoline: Lacks the 4-chlorophenyl and 4-methylpiperidin-1-yl groups, which may result in different biological activities.
4-(4-Methylpiperidin-1-yl)quinazoline: Lacks the 4-chlorophenyl group, which may affect its chemical and biological properties.
2-(4-Chlorophenyl)quinazoline: Lacks the 4-methylpiperidin-1-yl group, which may influence its interactions with molecular targets.
Uniqueness
2-(4-Chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of both the 4-chlorophenyl and 4-methylpiperidin-1-yl groups. These substituents may enhance its biological activity, selectivity, and potential therapeutic applications compared to similar compounds.
属性
分子式 |
C20H20ClN3 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |
InChI |
InChI=1S/C20H20ClN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3 |
InChI 键 |
LEEVSJXRFWWYQX-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,5-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258489.png)

![1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11258501.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11258517.png)
![3-tert-butyl-7-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258525.png)
![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B11258532.png)
![Ethyl 6-benzyl-2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11258539.png)

![N-(2-chlorophenyl)-7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11258556.png)
![N-(3-chloro-2-methylphenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11258559.png)

![1-(3,5-dimethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258575.png)


